molecular formula C8H10ClN3O B1266862 N-(2-Chloroethyl)-N'-(3-pyridinyl)urea CAS No. 13908-58-2

N-(2-Chloroethyl)-N'-(3-pyridinyl)urea

Cat. No. B1266862
CAS RN: 13908-58-2
M. Wt: 199.64 g/mol
InChI Key: GHKZUTAGOUFZGD-UHFFFAOYSA-N
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Patent
US04886817

Procedure details

To a solution of 150 g of 3-aminopyridine dissolved in 1000 ml of tuluene, 176 g of 2-chloroethylisocyanate was added dropwise over 30 minutes under cooling. After stirring at room temperature for 5 hours, the precipitated crystals were collected by filtration to give 318 g of N-(2-chloroethyl)-N'-(3-pyridyl) urea.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[Cl:8][CH2:9][CH2:10][N:11]=[C:12]=[O:13]>>[Cl:8][CH2:9][CH2:10][NH:11][C:12]([NH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:13]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
176 g
Type
reactant
Smiles
ClCCN=C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClCCNC(=O)NC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 318 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.